4-Bromo-L-tryptophan
Overview
Description
4-Bromo-L-tryptophan is a halogenated derivative of the amino acid L-tryptophan This compound is characterized by the presence of a bromine atom at the fourth position of the indole ring
Mechanism of Action
Target of Action
4-Bromo-L-tryptophan is a derivative of the essential amino acid L-tryptophan . It is known to be involved in the formation of peptides that show important biological activities . These peptides, containing brominated tryptophan analogs, are ideally fit to target cell membranes .
Mode of Action
The presence of brominated tryptophan analogs in these peptides may provide structural stability that could prevent degradation due to the steric effect caused by the bromine atom . This structural stability allows these peptides to interact effectively with their targets, such as cell membranes .
Biochemical Pathways
This compound is a part of the tryptophan metabolic pathway . It is mainly degraded through two parallel pathways, which are the 5-hydroxytryptamine (5-HT) pathway and the kynurenine pathway .
Pharmacokinetics
It is known that the physicochemical properties of tryptophan metabolites can make the analytical process challenging . This suggests that the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound could be complex and may significantly impact its bioavailability.
Result of Action
The peptides containing brominated tryptophan analogs show important biological activities that can be used for chemical defenses . Some peptides cause excitatory activities while others bind to nervous system receptors. The rest show antimicrobial, insecticidal, hemolytic, and cytotoxic activities .
Biochemical Analysis
Biochemical Properties
4-Bromo-L-tryptophan plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein synthesis. This compound interacts with several key enzymes, including tryptophan synthase, which catalyzes the final steps of tryptophan biosynthesis. The presence of the bromine atom can influence the enzyme’s activity and binding affinity, leading to altered reaction kinetics .
In addition to tryptophan synthase, this compound interacts with other biomolecules such as transport proteins and receptors. These interactions can affect the compound’s transport across cellular membranes and its overall bioavailability. The nature of these interactions is often characterized by changes in binding affinity and specificity, which can be studied using various biochemical assays .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling pathways that rely on tryptophan-derived metabolites, such as the kynurenine pathway . By altering the levels of these metabolites, this compound can impact cellular functions such as immune response, neurotransmission, and oxidative stress.
Furthermore, this compound has been observed to affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in metabolic processes, stress response, and cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific enzymes and receptors, which can result in enzyme inhibition or activation. For example, this compound can inhibit the activity of tryptophan hydroxylase, an enzyme involved in the synthesis of serotonin . This inhibition can lead to decreased levels of serotonin and subsequent effects on mood and behavior.
Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity. This can result in changes in the transcriptional regulation of genes involved in various cellular processes, including metabolism and stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . The degradation products of this compound can also have distinct biochemical properties and effects on cellular function.
Long-term studies have indicated that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation in biochemical research.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary significantly with different dosages. At low doses, the compound may have minimal impact on cellular function and overall physiology. At higher doses, this compound can exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular stress responses .
Threshold effects have been observed in studies where specific dosages of this compound are required to elicit measurable changes in cellular processes. These threshold effects are critical for determining the appropriate dosage for experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the kynurenine pathway and the serotonin production pathway . The compound can interact with key enzymes in these pathways, such as indoleamine 2,3-dioxygenase and tryptophan hydroxylase, leading to changes in metabolic flux and metabolite levels .
The presence of the bromine atom in this compound can also affect its metabolism and the formation of downstream metabolites. These effects can be studied using various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cellular membranes via specific amino acid transporters, which can affect its localization and accumulation within different cellular compartments .
The distribution of this compound can also be influenced by its binding affinity to plasma proteins and other biomolecules. These interactions can impact the compound’s bioavailability and overall pharmacokinetics .
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects .
The localization of this compound can also influence its activity and function within the cell. For example, the compound’s presence in the mitochondria can affect mitochondrial metabolism and energy production
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-L-tryptophan typically involves the bromination of L-tryptophan. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an aqueous or organic solvent under controlled conditions to ensure selective bromination at the desired position on the indole ring .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes. For example, recombinant strains of Corynebacterium glutamicum expressing specific halogenase enzymes can be used to produce this compound via fermentation. This method offers a more environmentally friendly alternative to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-L-tryptophan can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the indole ring.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce the indole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation can produce hydroxylated or quinone derivatives .
Scientific Research Applications
4-Bromo-L-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: The compound is used in studies of protein structure and function, particularly in the investigation of tryptophan-containing proteins.
Medicine: this compound and its derivatives have potential therapeutic applications, including as inhibitors of specific enzymes or as precursors for drug development.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-L-tryptophan
- 5-Bromo-L-tryptophan
- 6-Bromo-L-tryptophan
- 7-Bromo-L-tryptophan
Uniqueness
4-Bromo-L-tryptophan is unique due to its specific bromination pattern, which can confer distinct chemical and biological properties compared to other halogenated tryptophans. For example, the position of the bromine atom can influence the compound’s reactivity and its interaction with biological targets .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKIVYVSESEHFZ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431893 | |
Record name | 4-Bromo-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52448-16-5 | |
Record name | 4-Bromo-L-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52448-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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